5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 792953-01-6
VCID: VC8137298
InChI: InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(12)9(7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
SMILES: C1=CC(=C(C(=C1)Cl)N2C(=C(C=N2)C#N)N)Cl
Molecular Formula: C10H6Cl2N4
Molecular Weight: 253.08 g/mol

5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile

CAS No.: 792953-01-6

Cat. No.: VC8137298

Molecular Formula: C10H6Cl2N4

Molecular Weight: 253.08 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile - 792953-01-6

Specification

CAS No. 792953-01-6
Molecular Formula C10H6Cl2N4
Molecular Weight 253.08 g/mol
IUPAC Name 5-amino-1-(2,6-dichlorophenyl)pyrazole-4-carbonitrile
Standard InChI InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(12)9(7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Standard InChI Key KVARRCNLKYNSJX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)N2C(=C(C=N2)C#N)N)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)N2C(=C(C=N2)C#N)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrazole core substituted with three functional groups:

  • A 2,6-dichlorophenyl group at the 1-position, providing steric bulk and electronic effects due to the electron-withdrawing chlorine atoms.

  • A cyano group (-CN) at the 4-position, enhancing electrophilicity and enabling further functionalization.

  • An amino group (-NH₂) at the 5-position, offering nucleophilic reactivity and hydrogen-bonding capabilities.

This configuration is represented by the IUPAC name 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile and the CAS registry number 792953-01-6 .

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Yield (%)
5-Amino-1-(2,6-Cl₂Ph)-1H-pyrazole-4-CNC₁₀H₆Cl₂N₄253.09-47
5-Amino-1-(4-CF₃Ph)-1H-pyrazole-4-CNC₁₁H₆F₃N₄267.19156.9–158.3 67
5-Amino-1-(C₆F₅)-1H-pyrazole-4-CNC₁₀H₃F₅N₄274.15135.4–136.4 63

Synthesis and Reaction Mechanisms

General Synthetic Route

The compound is synthesized via a Michael-type addition between (ethoxymethylene)malononitrile (1) and 2,6-dichlorophenylhydrazine (2e) under reflux conditions in ethanol or trifluoroethanol . The reaction proceeds with high regioselectivity, yielding the 5-amino-1-arylpyrazole-4-carbonitrile derivative as the sole product.

Procedure:

  • Reagent preparation: 2,6-Dichlorophenylhydrazine (1.2 mmol) is dissolved in absolute ethanol (2 mL).

  • Addition: (Ethoxymethylene)malononitrile is added slowly to the hydrazine solution under nitrogen atmosphere.

  • Reflux: The mixture is refluxed for 4 hours, followed by purification via silica gel column chromatography using a hexane/ethyl acetate gradient .

Reaction Mechanism

The mechanism involves three key steps (Scheme 1):

  • Michael addition: The hydrazine’s amino group attacks the β-carbon of (ethoxymethylene)malononitrile, forming a hydrazide intermediate.

  • Elimination and cyclization: Ethanol is eliminated, prompting intramolecular cyclization to generate a pyrazole imine.

  • Aromatization: The imine tautomerizes to the aromatic pyrazole, stabilized by conjugation with the cyano and amino groups .

Scheme 1: Plausible mechanism for the synthesis of 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile .

Optimization and Challenges

  • Solvent effects: Ethanol outperforms methanol and THF, achieving 47% yield for the 2,6-dichloro derivative . Trifluoroethanol (TFE) enhances yields in some cases but is less effective for bulkier aryl hydrazines.

  • Regioselectivity: No 3-amino regioisomers or uncyclized hydrazides are observed, attributed to the electronic influence of the cyano group .

Spectroscopic Characterization

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 253.0, consistent with the molecular formula C₁₀H₆Cl₂N₄.

Advanced Correlations

  • COSY: Correlates adjacent protons, confirming the absence of coupling in the aromatic system.

  • HSQC/HMBC: Assigns carbon-proton connectivity and long-range couplings, verifying the pyrazole structure .

Applications and Industrial Relevance

Agrochemical Intermediates

The compound’s cyano and amino groups make it a versatile precursor for:

  • Herbicides: Functionalization at the 4-position can yield sulfonylurea analogs.

  • Insecticides: Halogenated pyrazoles exhibit neurotoxic effects in pests .

Academic Research

  • Heterocyclic chemistry: Serves as a model for studying regioselective cyclization.

  • Crystallography: Aids in understanding supramolecular interactions via hydrogen bonding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator